

# Reproducibility of Ettac-2 Experimental Results: A Comparative Analysis

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## Compound of Interest

Compound Name: *Ettac-2*  
Cat. No.: *B15542074*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of **Ettac-2**, a novel PROTAC degrader targeting Leucine-rich alpha-2-glycoprotein 1 (LRG1), with alternative therapeutic strategies for renal fibrosis. The data presented is based on publicly available preclinical studies.

## Executive Summary

**Ettac-2** is a proteolysis-targeting chimera (PROTAC) that induces the degradation of LRG1, a protein implicated in the progression of renal fibrosis. By targeting LRG1, **Ettac-2** inhibits the TGF- $\beta$ -Smad3 signaling pathway, a key driver of fibrosis.[1] This guide compares the efficacy of **Ettac-2** with other investigational molecules that target components of this pathway, namely a Smad3-targeting PROTAC and the small molecule inhibitor SIS3. While direct head-to-head studies are not yet available, this comparison of existing preclinical data offers insights into their respective mechanisms and potential therapeutic efficacy.

## Data Presentation

### Table 1: In Vitro Efficacy of Ettac-2 and Comparators

Compound	Target	Mechanism of Action	In Vitro Efficacy (DC50/IC50)	Cell Lines Tested
Ettac-2	LRG1	PROTAC-mediated degradation	DC50: 8.38 $\mu$ M <sup>[1]</sup>	Not specified in available results
Smad3-targeting PROTAC	Smad3	PROTAC-mediated degradation	Effective concentration as low as 25 nM	Not specified in available results
SIS3	Smad3	Small molecule inhibitor of Smad3 phosphorylation	Not specified in available results	Not specified in available results

**Table 2: In Vivo Efficacy of Ettac-2 and Comparators in Murine Models of Renal Fibrosis (Unilateral Ureteral Obstruction - UUO)**

Compound	Animal Model	Key Efficacy Endpoint	Result
Ettac-2	UUO Mice	LRG1 protein expression in kidney tissue	46.9% reduction <sup>[1]</sup>
Smad3-targeting PROTAC	UUO Mice	Not specified in available results	Not specified in available results
SIS3	UUO Mice	Expression of fibrosis markers (Collagen I, $\alpha$ -SMA, Fibronectin)	Dose-dependent reduction <sup>[2]</sup>

## Experimental Protocols

### Ettac-2 In Vivo Study (UUO Mouse Model)

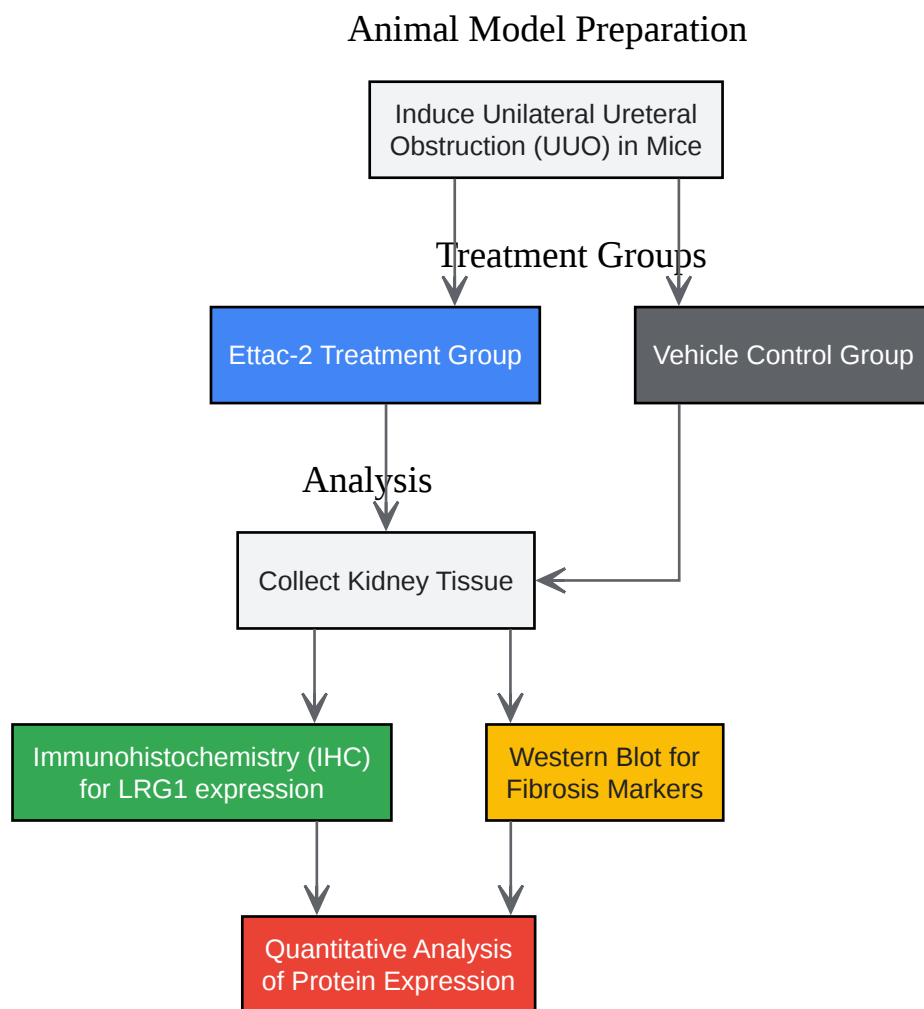
- Animal Model: Unilateral Ureteral Obstruction (UUO) was induced in mice to model renal fibrosis.
- Treatment: Mice were treated with **Ettac-2**. The specific dosage and administration route are not detailed in the available search results.
- Analysis: Kidney tissues were collected for immunohistochemical (IHC) analysis of LRG1 protein expression.[1]

#### SIS3 In Vivo Study (UUO Mouse Model)

- Animal Model: UUO was induced in mice.
- Treatment: Mice received daily intraperitoneal injections of SIS3 at varying doses.
- Analysis: Kidney tissues were analyzed by Western blot for the expression of fibrosis markers including Collagen I,  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA), and Fibronectin.[2]

## Mandatory Visualization

**Ettac-2** mechanism of action.



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**References**

- 1. Targeted degradation of LRG1 to attenuate renal fibrosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [portlandpress.com](https://portlandpress.com/) [[portlandpress.com](https://portlandpress.com/)]

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